Ethyl (4-bromo-2-formylphenoxy)acetate
Overview
Description
Ethyl (4-bromo-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 g/mol . The IUPAC name for this compound is (4-bromo-3-ethyl-2-formylphenyl) ethaneperoxoate .
Synthesis Analysis
The synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate involves several steps . Initially, polyhydroquinoline was synthesized by the reaction between ethyl-2-(2-formylphenoxy)acetate, dimedone, ethyl acetoacetate and ammonium chloride in the presence of absolute ethanol. In the second step, the desired PHQ was further reacted with hydrazine hydrate in ethanol to afford the hydrazide of polyhydroquinoline .Molecular Structure Analysis
The molecular structure of Ethyl (4-bromo-2-formylphenoxy)acetate can be represented by the InChI code: InChI=1S/C11H11BrO4/c1-3-8-9 (6-13)11 (5-4-10 (8)12)16-15-7 (2)14/h4-6H,3H2,1-2H3 . The Canonical SMILES representation is: CCC1=C (C=CC (=C1C=O)OOC (=O)C)Br .Physical And Chemical Properties Analysis
Ethyl (4-bromo-2-formylphenoxy)acetate has a molecular weight of 287.11 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 285.98407 g/mol . The topological polar surface area is 52.6 Ų .Scientific Research Applications
- Application Summary : The compound was used as a starting material in the synthesis of novel Schiff’s base hydrazone derivatives . These derivatives were then evaluated for their α-glucosidase activity, which is relevant in the study of diabetes mellitus .
- Methods of Application : The starting material was synthesized through a one-pot multi-component unsymmetrical Hantzsch reaction by refluxing a mixture of ethyl-2-(2-formylphenoxy)acetate, dimedone, ammonium acetate, and ethyl acetoacetate in ethanol solvent for 6–8 hours . The obtained PHQ was then refluxed with hydrazine hydrate in the presence of absolute ethanol for 4–5 hours to get the hydrazide . Finally, the hydrazide was treated with various substituted aromatic/aliphatic aldehydes to afford the desired hydrazone Schiff’s bases .
- Results or Outcomes : Twelve compounds were found to be the most active at IC50 ranging between 5.26 and 25.17 µM, compared to acarbose, a standard α-glucosidase inhibitor with IC50 of 873.34±1.67 µM . The best hit compounds were docked within the acarbose binding pocket of α-glucosidase and vetted for their binding affinities .
properties
IUPAC Name |
ethyl 2-(4-bromo-2-formylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFILIGTMBUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358196 | |
Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-bromo-2-formylphenoxy)acetate | |
CAS RN |
51336-47-1 | |
Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.